molecular formula C96H176N2O38P2 B1262935 (KDO)2-(lauroyl)-lipid IVA

(KDO)2-(lauroyl)-lipid IVA

Cat. No. B1262935
M. Wt: 2028.4 g/mol
InChI Key: JVUUYJGQIVCMIU-ZODGSCPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(KDO)2-(lauroyl)-lipid IVA is a lipid A comprising lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and carrying an additional dodecanoyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)2-(lauroyl)-lipid IVA(6-).

Scientific Research Applications

Role in Lipid A Biosynthesis

(KDO)2-(lauroyl)-lipid IVA plays a significant role in the biosynthesis of lipid A, a crucial component of the bacterial outer membrane. The enzyme MsbB acylates (KDO)2-(lauroyl)-lipid IVA with myristate during lipid A biosynthesis. This process is essential for the formation of lipid A, which is a potent endotoxin and can cause septic shock in gram-negative bacteria (Murray et al., 2001). Additionally, the presence of (KDO)2-(lauroyl)-lipid IVA is critical for maintaining the optimal outer membrane fluidity, especially under cold shock conditions in Escherichia coli (Carty, Sreekumar, & Raetz, 1999).

Enzymatic Functions and Genetic Implications

Several studies have explored the enzymatic functions associated with (KDO)2-(lauroyl)-lipid IVA. For instance, the enzyme LpxL, found in Escherichia coli, transfers laurate from lauroyl-acyl carrier protein to (KDO)2-lipid IVA. This process is an essential step in the biosynthesis of lipid A (Six et al., 2008). Moreover, the transfer of laurate to lipid A and its precursors like lipid IVA is a distinctive characteristic in gram-negative bacteria, influencing their structural integrity and virulence (Goldman, Doran, & Capobianco, 1988).

Impact on Bacterial Growth and Cell Structure

The biosynthesis of lipopolysaccharide, involving (KDO)2-(lauroyl)-lipid IVA, is crucial for bacterial growth and cell structure. Mutations in genes responsible for its biosynthesis can lead to growth defects and morphological changes in bacteria such as Escherichia coli and Salmonella (Belunis, Clementz, Carty, & Raetz, 1995).

Structural and Physiological Implications

The acylation of lipid A with (KDO)2-(lauroyl)-lipid IVA is a critical determinant of the structure and function of lipopolysaccharides, influencing their interactions with host immune systems and contributing to the overall virulence of gram-negative bacteria. This highlights the importance of (KDO)2-(lauroyl)-lipid IVA in bacterial pathogenesis and host-pathogen interactions (Reynolds & Raetz, 2009).

properties

Product Name

(KDO)2-(lauroyl)-lipid IVA

Molecular Formula

C96H176N2O38P2

Molecular Weight

2028.4 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1

InChI Key

JVUUYJGQIVCMIU-ZODGSCPMSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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